molecular formula C19H16O2 B1609108 Bis(4-hydroxyphenyl)phenylmethane CAS No. 4081-02-1

Bis(4-hydroxyphenyl)phenylmethane

Cat. No.: B1609108
CAS No.: 4081-02-1
M. Wt: 276.3 g/mol
InChI Key: RSSGMIIGVQRGDS-UHFFFAOYSA-N
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Description

Bis(4-hydroxyphenyl)phenylmethane, also known as Bisphenol F or BPF, is a synthetic compound that belongs to the Bisphenol family. It has a molecular formula of C19H16O2 and a molecular weight of 276.3 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(4-hydroxyphenyl)-phenylmethyl]phenol . The InChI string is InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19-21H . The Canonical SMILES string is C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass is 276.115029749 g/mol and the Monoisotopic Mass is also 276.115029749 g/mol . The Topological Polar Surface Area is 40.5 Ų . The Heavy Atom Count is 21 .

Scientific Research Applications

Synthesis Techniques

  • BHPM can be synthesized using solid heteropolyacid PW_(12)/C as a catalyst, with thioglycolic acid as an assistant catalyst. This method achieved a high yield of 73.8% under optimal conditions (Xu Jia-ye, 2003).

Polycarbonate Research

  • Polycarbonates prepared by phosgenation of BHPM have been characterized and compared to those made from bis(4-hydroxyphenyl)diphenylmethane (BHDM). The BHPM polycarbonate exhibited different physical and thermal characteristics from BHDM polycarbonate, highlighting its potential utility in materials science (J. Mikroyannidis, 1985).

Applications in Polymer Science

  • New polyamides based on BHPM derivatives have been synthesized, showing moderate to high inherent viscosities and good solubility in various solvents. These polyamides exhibited high glass transition temperatures and good thermal stability, making them potential candidates for high-performance materials (D. Liaw, Been-Yang Liaw, Chao-Min Yang, 1999).

Environmental Studies

  • Studies on the occurrence of BHPM and its analogues in indoor dust from various countries provided insights into human exposure to these compounds. This research is vital for understanding the environmental impact and potential health risks associated with BHPM and related bisphenol analogues (Chunyang Liao et al., 2012).

Biodegradation Research

  • Research on the biodegradation of BHPM analogues in seawater has shown that these compounds have different rates of biodegradation, which is crucial for assessing their environmental impact and persistence in aquatic ecosystems (E. Danzl et al., 2009).

Safety and Hazards

Bis(4-hydroxyphenyl)phenylmethane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and wearing of protective gloves, eye protection, and face protection is advised .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Bis(4-hydroxyphenyl)phenylmethane are not well-studied. It is known that bisphenols can interact with various enzymes and proteins. For instance, some bisphenols are known to interact with estrogen receptors, exerting endocrine-disrupting effects

Cellular Effects

The cellular effects of this compound are not fully understood. Studies on related compounds suggest that bisphenols can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that bisphenols can bind to estrogen receptors, thereby influencing gene expression They may also interact with other biomolecules, leading to changes in enzyme activity

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on related compounds suggest that high doses of bisphenols can have toxic or adverse effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that bisphenols can be metabolized in the body, leading to the formation of various metabolites

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is known that many small molecules can localize to various compartments within the cell depending on their physicochemical properties

Properties

IUPAC Name

4-[(4-hydroxyphenyl)-phenylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSGMIIGVQRGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401859
Record name bis(4-hydroxyphenyl)phenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4081-02-1
Record name bis(4-hydroxyphenyl)phenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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